![molecular formula C30H45N5O7S B581906 Z-D-Arg(mtr)-OH cha CAS No. 210557-94-1](/img/structure/B581906.png)
Z-D-Arg(mtr)-OH cha
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Overview
Description
Z-D-Arg(mtr)-OH cha, also known as N-alpha-Carbobenzyloxy-Ng-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-D-arginine cyclohexylamine salt or Cbthis compound, is a chemical compound with the molecular formula C30H45N5O7S . It has a molecular weight of 619.8 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C30H45N5O7S . The average mass is 619.773 Da and the monoisotopic mass is 619.303955 Da .Physical And Chemical Properties Analysis
This compound has a molecular weight of 619.8 and a molecular formula of C30H45N5O7S . Additional physical and chemical properties such as melting point, boiling point, density, and others are not detailed in the available resources .Scientific Research Applications
1. Catalysis and Chemical Reactions
- Cu–CHA zeolites, including Z-D-Arg(mtr)-OH cha, are used in catalysis, particularly for deNOx applications using NH3-assisted selective catalytic reduction (NH3–SCR) and for low-temperature selective oxidation of methane to methanol (MTM) (Martini, Alladio, & Borfecchia, 2018).
2. Magnetic Resonance Imaging (MRI)
- This compound compounds are explored in the field of MRI, particularly in the development of Magnetization Transfer Contrast (MTC) and Chemical Exchange Saturation Transfer (CEST) imaging. These methods allow molecular information to be accessed with enhanced sensitivity (Zijl, Lam, Xu, Knutsson, & Stanisz, 2017).
3. Chemical Exchange Saturation Transfer (CEST)
- This compound is relevant in the quantification of CEST processes in aqueous systems, particularly in the context of evaluating z-spectra for better understanding tissue properties in medical imaging (Zaiss, Schmitt, & Bachert, 2011).
4. X-ray Absorption Spectroscopy (XAS)
- The compound is studied using XAS for characterizing Cu-exchanged zeolites in selective redox chemistry applications, such as NH3-mediated selective catalytic reduction and methane oxidation (Pankin, Martini, Lomachenko, Soldatov, Bordiga, & Borfecchia, 2020).
5. Magnetization Transfer (MT) MRI
- Applications in MT MRI techniques, such as Z-spectroscopy with Alternating-Phase Irradiation (ZAPI), are explored to study water-macromolecule interactions and pH-sensitive exchange dynamics (Närväinen, Hubbard, Kauppinen, & Morris, 2010).
6. Remote Reference Magnetotellurics
- The compound is also relevant in the field of geophysics, particularly in remote reference magnetotellurics (MT) for estimating the true impedance tensor in geological structures (Gamble, Goubau, & Clarke, 1979).
Safety and Hazards
Z-D-Arg(mtr)-OH cha is for R&D use only and is not intended for medicinal, household, or other uses . In case of contact with skin or eyes, it is recommended to rinse with pure water for at least 15 minutes . If ingested, do not induce vomiting and seek medical attention immediately . It is advised to handle this compound in a well-ventilated place, avoid formation of dust and aerosols, and use personal protective equipment .
properties
IUPAC Name |
(2R)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O7S.C6H13N/c1-15-13-20(34-4)16(2)17(3)21(15)36(32,33)28-23(25)26-12-8-11-19(22(29)30)27-24(31)35-14-18-9-6-5-7-10-18;7-6-4-2-1-3-5-6/h5-7,9-10,13,19H,8,11-12,14H2,1-4H3,(H,27,31)(H,29,30)(H3,25,26,28);6H,1-5,7H2/t19-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRGEGBEEQDQPG-FSRHSHDFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N)C)C)OC.C1CCC(CC1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692816 |
Source
|
Record name | (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-D-ornithine--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
210557-94-1 |
Source
|
Record name | (E)-N~5~-{Amino[(4-methoxy-2,3,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-[(benzyloxy)carbonyl]-D-ornithine--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30692816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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